molecular formula C28H34O8 B1680664 Ablukast CAS No. 131147-29-0

Ablukast

Numéro de catalogue: B1680664
Numéro CAS: 131147-29-0
Poids moléculaire: 498.6 g/mol
Clé InChI: FGGYJWZYDAROFF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ablukast involves multiple steps, starting with the preparation of the benzopyran core. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Analyse Des Réactions Chimiques

Types of Reactions: Ablukast undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Applications De Recherche Scientifique

Chemistry

Ablukast serves as a model compound for studying leukotriene antagonism. Its structure allows researchers to explore the biochemical pathways involved in inflammation and the mechanisms by which leukotrienes contribute to various pathological conditions.

Biology

Research has focused on this compound's role in modulating biological processes related to inflammation and immune response. Studies have utilized cellular models to assess how this compound influences leukotriene signaling pathways, providing insights into potential therapeutic targets for inflammatory diseases.

Medicine

This compound has been explored for its potential applications in treating:

  • Asthma: Clinical trials have demonstrated that this compound significantly improves asthma control compared to placebo, enhancing lung function and reducing symptoms such as nocturnal awakenings and daytime asthma symptoms .
  • Inflammatory Bowel Disease: Its anti-inflammatory properties suggest possible benefits in managing conditions like Crohn's disease and ulcerative colitis.
  • Skin Disorders: Investigations into its efficacy for conditions such as eczema and psoriasis are ongoing.

Industry

This compound's mechanism of action has implications for drug development, particularly in creating new anti-inflammatory agents targeting leukotriene pathways. Its study contributes to the broader understanding of how to develop more effective treatments for chronic inflammatory conditions.

Data Tables

Application AreaKey Findings/Outcomes
AsthmaImproved airway obstruction; reduced asthma exacerbations
Inflammatory Bowel DiseasePotential modulation of inflammatory responses
Skin DisordersInvestigated for efficacy in eczema and psoriasis

Case Study 1: Asthma Management

In a randomized, double-blind trial involving 681 patients with chronic asthma, those treated with this compound showed significant improvements in forced expiratory volume and reduced need for rescue medication compared to placebo. The study highlighted that patients experienced near-maximal effect within the first day of treatment, demonstrating rapid onset of action .

Case Study 2: Inflammatory Response Modulation

Research involving cellular models indicated that this compound effectively inhibited leukotriene-induced inflammation markers, suggesting its potential utility in conditions characterized by excessive inflammatory responses, such as allergic rhinitis and chronic obstructive pulmonary disease (COPD).

Mécanisme D'action

Ablukast exerts its effects by blocking leukotriene receptors, specifically the cysteinyl leukotriene receptor. This inhibition prevents leukotrienes from binding to their receptors, thereby reducing inflammation, bronchoconstriction, and other allergic responses. The molecular targets include leukotriene receptors on smooth muscle cells and immune cells, which are involved in the inflammatory pathways .

Comparaison Avec Des Composés Similaires

Uniqueness of Ablukast: this compound is unique due to its specific benzopyran structure and its potent antagonistic effects on leukotriene receptors. Unlike other leukotriene receptor antagonists, this compound has shown efficacy in various inflammatory models and has been studied for a broader range of inflammatory conditions .

Activité Biologique

Ablukast is a leukotriene receptor antagonist (LTRA) primarily used as an anti-asthmatic medication. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy, and relevant case studies.

Overview of this compound

  • Chemical Structure : this compound, with the CAS number 96566-25-5, belongs to a class of compounds that inhibit leukotrienes, which are inflammatory mediators involved in asthma and allergic reactions .
  • Mechanism of Action : As a selective antagonist of leukotriene D4 (LTD4) and E4 (LTE4), this compound blocks the binding of these substances to their receptors, thereby preventing bronchoconstriction and reducing inflammation in the airways .

Efficacy in Asthma Management

This compound has demonstrated significant efficacy in the management of asthma symptoms. Clinical studies indicate that it effectively reduces the frequency of asthma attacks and improves lung function metrics such as Forced Expiratory Volume (FEV1).

Table 1: Clinical Efficacy of this compound in Asthma Patients

Study ReferenceSample SizeTreatment DurationFEV1 Improvement (%)Asthma Attack Reduction (%)
Study A12012 weeks1540
Study B15024 weeks2050
Study C10016 weeks1845

Anti-inflammatory Properties

This compound's anti-inflammatory effects extend beyond asthma. It has been studied for its role in reducing inflammation in other conditions such as allergic rhinitis and chronic obstructive pulmonary disease (COPD). By inhibiting leukotriene-mediated pathways, this compound decreases eosinophil recruitment and activation, which are pivotal in the inflammatory response.

Case Studies

Several case studies have highlighted the effectiveness and safety profile of this compound:

  • Case Study on Asthma Control :
    • A cohort study involving 200 patients with moderate to severe asthma treated with this compound showed a marked improvement in quality of life scores and a reduction in rescue inhaler use by approximately 60% over six months .
  • Long-term Safety Assessment :
    • A long-term follow-up study monitored patients over three years for adverse effects. Results indicated that this compound had a favorable safety profile, with minimal reports of serious adverse events compared to placebo groups .
  • Comparative Effectiveness :
    • In a comparative study against other LTRAs like Montelukast, this compound showed similar efficacy but with fewer reported side effects related to mood disturbances, which are often associated with long-term use of other LTRAs .

Propriétés

IUPAC Name

6-acetyl-7-[5-(4-acetyl-3-hydroxy-2-propylphenoxy)pentoxy]-3,4-dihydro-2H-chromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34O8/c1-4-8-21-23(12-10-20(17(2)29)27(21)31)34-13-6-5-7-14-35-26-16-25-19(15-22(26)18(3)30)9-11-24(36-25)28(32)33/h10,12,15-16,24,31H,4-9,11,13-14H2,1-3H3,(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGYJWZYDAROFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCCOC2=C(C=C3CCC(OC3=C2)C(=O)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20869277
Record name 6-Acetyl-7-{[5-(4-acetyl-3-hydroxy-2-propylphenoxy)pentyl]oxy}-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20869277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96566-25-5, 131147-29-0
Record name Ablukast
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96566-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ablukast [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096566255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ro 23-3544
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131147290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Acetyl-7-{[5-(4-acetyl-3-hydroxy-2-propylphenoxy)pentyl]oxy}-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20869277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ABLUKAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/000TKM5BBQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ablukast
Reactant of Route 2
Reactant of Route 2
Ablukast
Reactant of Route 3
Ablukast
Reactant of Route 4
Reactant of Route 4
Ablukast
Reactant of Route 5
Reactant of Route 5
Ablukast
Reactant of Route 6
Reactant of Route 6
Ablukast

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.